REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].[K+].[Br-].S1C2C=CC=CC=2C(N2CCN(CCCCN3C(=O)C[C:32]4([CH2:36][CH2:35][CH2:34][CH2:33]4)C(O)C3=O)CC2)=N1>>[CH2:36]1[C:35]2([CH2:6][C:5](=[O:7])[O:4][C:1](=[O:3])[CH2:2]2)[CH2:34][CH:33]=[CH:32]1 |f:1.2|
|
Name
|
Diacid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[K+].[Br-]
|
Name
|
( 15 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 8 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 8 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 10 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1N=C(C2=C1C=CC=C2)N2CCN(CC2)CCCCN2C(C(C1(CCCC1)CC2=O)O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 15 h
|
Duration
|
15 h
|
Type
|
DISTILLATION
|
Details
|
The excess acetic anhydride was distilled off
|
Type
|
CUSTOM
|
Details
|
afforded 8.90 g (two crops, 95%) of IVf as off-white needles, mp 64-5° C.
|
Name
|
|
Type
|
|
Smiles
|
C1C=CCC12CC(OC(C2)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |